molecular formula C18H15ClN4O3S B11259817 5-{[(4-Chlorophenoxy)acetyl]amino}-2-(phenylamino)-1,3-thiazole-4-carboxamide

5-{[(4-Chlorophenoxy)acetyl]amino}-2-(phenylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B11259817
M. Wt: 402.9 g/mol
InChI Key: KTXZGJBQYLFNQT-UHFFFAOYSA-N
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Description

5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-2-(PHENYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-2-(PHENYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

Scientific Research Applications

5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-2-(PHENYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE has been studied for various applications:

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Properties

Molecular Formula

C18H15ClN4O3S

Molecular Weight

402.9 g/mol

IUPAC Name

2-anilino-5-[[2-(4-chlorophenoxy)acetyl]amino]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C18H15ClN4O3S/c19-11-6-8-13(9-7-11)26-10-14(24)22-17-15(16(20)25)23-18(27-17)21-12-4-2-1-3-5-12/h1-9H,10H2,(H2,20,25)(H,21,23)(H,22,24)

InChI Key

KTXZGJBQYLFNQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)N

Origin of Product

United States

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